molecular formula C11H10ClFO B599665 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS No. 178688-43-2

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

Cat. No. B599665
CAS RN: 178688-43-2
M. Wt: 212.648
InChI Key: PUSSGWBQJBLHJL-UHFFFAOYSA-N
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Description

“2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C11H10ClFO . It has a molecular weight of 212.65 . The IUPAC name for this compound is 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.648 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 274.1±25.0 °C at 760 mmHg . The exact mass is 212.040421 . The LogP value is 2.38, indicating its lipophilicity .

Scientific Research Applications

  • Metabolism of Prasugrel : This compound is involved in the biotransformation of prasugrel, an antiplatelet agent. The conversion process includes rapid deesterification followed by cytochrome P450-mediated formation of active metabolites (Rehmel et al., 2006).

  • Antimycobacterial Activity : Novel hybrid heterocycles containing this compound have been synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good activity (Ponnuchamy et al., 2014).

  • Chiral Intermediate Synthesis : It serves as a key intermediate in synthesizing chiral compounds like Ticagrelor, used for treating acute coronary syndromes. A ketoreductase (KRED) mediated process was developed for transforming this compound into a chiral alcohol (Guo et al., 2017).

  • Stability Studies : Studies on the stability of related compounds in aqueous solutions have been conducted, providing insights into the degradation mechanisms and by-products (Koichi et al., 1979).

  • Synthesis of Antioxidant Agents : This compound has been used in synthesizing derivatives with significant antioxidant activity, evaluated using various assays (Pirbasti et al., 2016).

  • Drug Metabolism Studies : Its role in drug metabolism, particularly in the bioactivation of prasugrel to its pharmacologically active metabolite, has been explored (Hagihara et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a chemical reaction or biological system .

Future Directions

The future directions of this compound are not specified in the available resources. Its use could potentially be explored in various fields such as organic synthesis, pharmaceuticals, and materials science .

properties

IUPAC Name

2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSSGWBQJBLHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659203
Record name 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

CAS RN

178688-43-2
Record name 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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